Strain Energy of Housane is Intermediate Between Bicyclo[1.1.0]butane and Cyclopropane — Quantitative Comparison
The strain energy of bicyclo[2.1.0]pentane is approximately 54 kcal mol⁻¹, compared to 64 kcal mol⁻¹ for the more strained bicyclo[1.1.0]butane (BCB) and 27 kcal mol⁻¹ for cyclopropane [1]. This places housane in a distinct reactivity window: it provides sufficient strain to drive synthetically useful ring‑opening transformations, yet avoids the extreme instability that complicates handling of BCB.
| Evidence Dimension | Strain Energy (kcal mol⁻¹) |
|---|---|
| Target Compound Data | ~54 kcal mol⁻¹ |
| Comparator Or Baseline | Bicyclo[1.1.0]butane ~64 kcal mol⁻¹; Cyclopropane ~27 kcal mol⁻¹ |
| Quantified Difference | 10 kcal mol⁻¹ less than BCB; 27 kcal mol⁻¹ more than cyclopropane |
| Conditions | Compiled from experimental heats of formation/hydrogenation (literature values) |
Why This Matters
Intermediate strain energy makes housane more easily handled than BCB while retaining thermodynamic driving force for strain‑release applications, guiding procurement decisions when both reactivity and practical safety are required.
- [1] Abe, M.; Akisaka, R. Is π‑Single Bonding (C–π–C) Possible? A Challenge in Organic Chemistry. Chem. Lett. 2017, 46, 1586–1592. DOI: 10.1246/cl.170711. View Source
